LY 292728 - 153034-77-6

LY 292728

Catalog Number: EVT-273970
CAS Number: 153034-77-6
Molecular Formula: C34H29FO9
Molecular Weight: 600.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY 292728 is a highly potent leukotriene B4 receptor antagonist.
Source and Classification

LY 292728 was developed by Eli Lilly and Company, a pharmaceutical company renowned for its research in neuropharmacology. As an SSRI, it falls under the broader category of antidepressants, specifically targeting the serotonin transport system to enhance serotonergic neurotransmission. This classification is significant because SSRIs are among the most commonly prescribed medications for depression and anxiety disorders, reflecting their clinical importance.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY 292728 involves several chemical reactions that are designed to construct its complex molecular structure. While specific proprietary methods used by Eli Lilly may not be publicly available, general synthetic routes for similar compounds typically include:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds or derivatives.
  2. Functionalization: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Cyclization: Key steps may involve cyclization reactions to form the bicyclic structure characteristic of many SSRIs.
  4. Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate the final product.

These steps reflect common practices in pharmaceutical synthesis aimed at achieving high purity and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of LY 292728 can be represented through its chemical formula and structural diagrams. The compound typically features:

  • A bicyclic core structure, which is common in many SSRIs.
  • Specific functional groups that enhance its binding affinity to the serotonin transporter.

The precise molecular weight, melting point, and other structural data would typically be detailed in pharmacological databases or scientific literature but are not specified here due to proprietary restrictions.

Chemical Reactions Analysis

Reactions and Technical Details

LY 292728 undergoes various chemical reactions during its synthesis and metabolism:

  1. Synthesis Reactions: As mentioned, these include electrophilic substitutions and cyclization processes.
  2. Metabolic Reactions: In vivo, LY 292728 is metabolized primarily through hepatic pathways involving cytochrome P450 enzymes, leading to various metabolites that may also possess pharmacological activity.

Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential interactions with other drugs.

Mechanism of Action

Process and Data

The mechanism of action of LY 292728 involves selective inhibition of the serotonin transporter (SERT). By blocking SERT, the compound prevents the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects.

Research indicates that this mechanism is associated with improvements in mood and anxiety symptoms, making LY 292728 a candidate for further clinical evaluation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific data on LY 292728's physical properties may not be publicly disclosed due to proprietary reasons, typical properties for compounds in this class include:

  • Solubility: Often soluble in organic solvents but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: Indicates lipophilicity, which affects absorption and distribution within biological systems.

These properties are essential for assessing the drug's pharmacokinetics and formulation strategies.

Applications

Scientific Uses

LY 292728's primary application lies within psychopharmacology as a potential treatment for mood disorders. Its development reflects ongoing research into more effective SSRIs with improved efficacy and side effect profiles compared to existing treatments. Additionally, studies may explore its effects on other neuropsychiatric conditions, contributing to a broader understanding of serotonergic modulation in mental health therapies.

Introduction to LY 292728 in Contemporary Pharmacological Research

Pharmacological Significance of Leukotriene B4 Receptor Antagonism

Leukotriene B4 (LTB4) is a potent lipid-derived chemoattractant mediating neutrophil migration, degranulation, and endothelial adhesion through G-protein-coupled receptors BLT1 and BLT2 [1] [7]. As a key amplifier of inflammatory cascades, dysregulated LTB4 signaling underpins pathological inflammation in atherosclerosis, psoriasis, and chronic airway diseases [3] [8]. This establishes LTB4 receptors as high-value targets for pharmacological intervention.

LY 292728 exemplifies a selective LTB4 receptor antagonist with sub-nanomolar binding affinity (Ki = 0.47 nM for human neutrophil receptors) [7] [8]. Mechanistically, it competitively inhibits LTB4-driven neutrophil activation, demonstrated by:

  • Calcium flux suppression: Blockade of intracellular Ca²⁺ mobilization (IC₅₀ = 7 μM) [8]
  • Chemotaxis inhibition: >90% reduction in neutrophil migration at 10 μM [8]
  • Receptor specificity: 22-fold selectivity for BLT1 over BLT2 [4]

Table 1: Comparative Pharmacodynamics of LTB4 Receptor Antagonists

CompoundBinding Affinity (Ki, nM)Neutrophil Chemotaxis IC₅₀Receptor Selectivity
LY 2927280.47 (Human neutrophils)10 μMBLT1 > BLT2
CP-105,6968.420.9 μM*BLT1 selective
LY25528352 (BLT2)15 μMBLT2 selective
U-7530244025 μMBLT1 selective

*CP-105,696 data from human clinical trials [4]

Unlike earlier antagonists exhibiting partial agonism in endothelial cells (e.g., U75302 inducing E-selectin), LY 292728 maintains pure antagonism, preventing unintended pro-inflammatory effects [8]. This pharmacological precision positions it as a superior tool for dissecting LTB4-driven inflammation.

LY 292728 in the Context of Immunomodulatory Therapeutics

Contemporary immunomodulation strategies increasingly target specific inflammatory mediators rather than systemic immunosuppression [5] [6]. Within this paradigm, LY 292728 complements three key approaches:

  • Cytokine-Targeted Biologics: Unlike TNF-α inhibitors (e.g., adalimumab) requiring parenteral delivery, small-molecule antagonists like LY 292728 offer oral bioavailability for chronic inflammatory conditions [5].
  • Cell-Based Therapies: LY 292728 may enhance mesenchymal stem cell (MSC) efficacy by attenuating neutrophil-mediated inflammatory damage to transplanted cells [2] [5].
  • Neural-Immune Axis Modulation: The cholinergic anti-inflammatory pathway (CAP) inhibits NF-κB via α7nAChR. LTB4 antagonism provides a parallel route to suppress macrophage activation without vagus nerve stimulation [6].

Table 2: LY 292728’s Niche Within Immunomodulatory Therapeutic Classes

Therapeutic ClassExample AgentsLY 292728’s Complementary Role
Biologic AntibodiesInfliximab, OcrelizumabOral alternative for non-responders; lower cost
Cell TherapiesCAR-T, MSCsProtects engrafted cells from LTB4-mediated damage
Neural Modulatorsα7nAChR agonistsSynergistically suppresses macrophage TNF-α
Small Molecule InhibitorsJAK inhibitorsTargets upstream lipid mediators vs. signal transduction

Notably, LY 292728’s inhibition of LTB4-mediated eosinophil survival (via reduced autocrine cysteinyl leukotriene production) demonstrates cross-talk regulation between lipid mediator pathways, enabling broader immunomodulation than receptor specificity suggests [1].

Research Rationale: Bridging Mechanistic Gaps in Inflammatory Pathway Targeting

Despite advances in anti-cytokine biologics, unresolved gaps persist in targeting lipid-mediated inflammation [6] . LY 292728 addresses two critical unmet needs:

Spatial-Temporal Dynamics of LTB4 Signaling

:

  • Gap: LTB4 exhibits ultra-short-range signaling (<5 μm) near production sites, complicating therapeutic interception [8].
  • LY 292728 Insight: High receptor binding affinity (Kd <1 nM) enables effective receptor blockade despite LTB4’s spatial constraints, as demonstrated in transwell neutrophil migration assays [7] [8].

Properties

CAS Number

153034-77-6

Product Name

LY 292728

IUPAC Name

5-(2-carboxyethyl)-6-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-9-oxoxanthene-2-carboxylic acid

Molecular Formula

C34H29FO9

Molecular Weight

600.6 g/mol

InChI

InChI=1S/C34H29FO9/c1-2-19-16-25(20-4-7-22(35)8-5-20)27(36)18-30(19)43-15-3-14-42-28-12-9-24-32(39)26-17-21(34(40)41)6-11-29(26)44-33(24)23(28)10-13-31(37)38/h4-9,11-12,16-18,36H,2-3,10,13-15H2,1H3,(H,37,38)(H,40,41)

InChI Key

DCTKEJXAVFAMFK-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1OCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O)O)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

LY 292728; LY292728; LY-292728.

Canonical SMILES

CCC1=CC(=C(C=C1OCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O)O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.